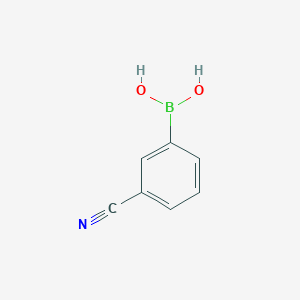

3-Cyanophenylboronic acid

Cat. No. B130453

Key on ui cas rn:

150255-96-2

M. Wt: 146.94 g/mol

InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06949668B2

Procedure details

In a three-necked flask with a capacity 3 liters, 123.4 g of the 3-formylphenylboronic acid prepared in Production Example 2, 68.6 g of hydroxylamine hydrochloride, 1050 ml of formic acid and 112.1 g of sodium formate are placed and mixed with each other. The resultant mixture liquid was heated for 8 hours while refluxing. The resultant reaction mixture liquid was left to stand in the ambient atmosphere for one night. Thereafter, in the case where a precipitate was generated in the reaction mixture liquid, this mixture liquid was agitated while cooling with ice and, in the case where no precipitate was generated in the reaction mixture liquid, the mixture liquid was mixed with a small amount of precipitation seed particles and agitated. From the resultant reaction mixture liquid, the solid precipitate was collected, by filtration and dried. The target compound, 3-cyanophenylboronic acid was obtained in an amount of 82.0 g. The yield thereof was 68%. The results of the 1H-NMR measurement of the target compound (200 MHz, δ ppm, CDCl3) were shown below.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)=O.Cl.[NH2:13]O.C([O-])=O.[Na+]>C(O)=O>[C:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)#[N:13] |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=1C=C(C=CC1)B(O)O

|

|

Name

|

|

|

Quantity

|

68.6 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

|

|

Quantity

|

112.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

1050 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Two

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

this mixture liquid was agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with each other

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant reaction mixture liquid

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand in the ambient atmosphere for one night

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling with ice and, in the case where no precipitate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture liquid was mixed with a small amount of precipitation seed particles

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From the resultant reaction mixture liquid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid precipitate was collected, by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C=C(C=CC1)B(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |